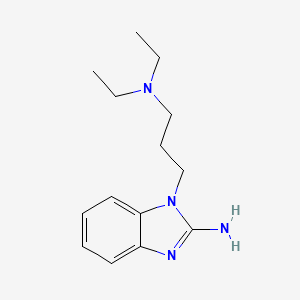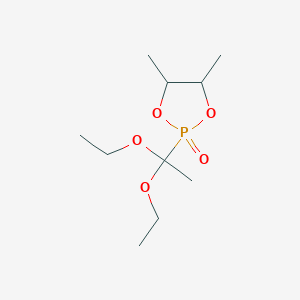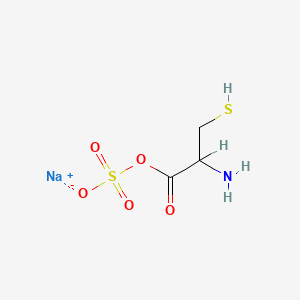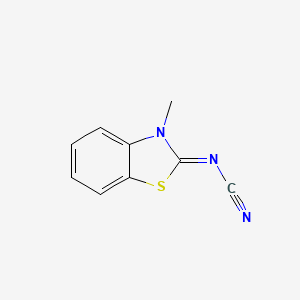
1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- can be synthesized through a multi-step process involving the cyclization of o-phenylenediamine with appropriate aldehydes or carboxylic acids. The reaction typically requires acidic or basic conditions and may involve catalysts such as zinc chloride or polyphosphoric acid .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves the use of microwave-assisted synthesis, which enhances reaction rates and yields. This method is more efficient compared to conventional heating, reducing reaction times and improving product purity .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, halogenating agents.
Major Products Formed:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
- 1H-Benzimidazole-1-ethanamine, 5-amino-N,N-diethyl-
- 1H-Benzimidazole-1-propanamine, 2-amino-N,N-dimethyl-
- 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl-
Comparison: 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability .
Propiedades
Número CAS |
92494-07-0 |
|---|---|
Fórmula molecular |
C14H22N4 |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
1-[3-(diethylamino)propyl]benzimidazol-2-amine |
InChI |
InChI=1S/C14H22N4/c1-3-17(4-2)10-7-11-18-13-9-6-5-8-12(13)16-14(18)15/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H2,15,16) |
Clave InChI |
UVXISWNPIOAPIG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN1C2=CC=CC=C2N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)






![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)


![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
